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Compound of Interest

Compound Name: 2-Bromo-4-fluoroanisole

Cat. No.: B1266214 Get Quote

A guide for researchers, scientists, and drug development professionals on the solid-state

architecture of halogenated anisoles, offering insights into intermolecular interactions and

crystal packing.

Due to the limited availability of public crystallographic data for 2-Bromo-4-fluoroanisole, this

guide presents a comparative analysis of closely related halogenated aromatic compounds. By

examining the crystal structures of dihalogenated phenols and anisoles, we can gain valuable

insights into the non-covalent interactions that govern their solid-state assembly. Understanding

these structural motifs is crucial for predicting and controlling the physicochemical properties of

new materials and active pharmaceutical ingredients.

Crystallographic Data Comparison
The following table summarizes key crystallographic parameters for selected dihalogenated

phenols and a dibromoanisole derivative. This data provides a quantitative basis for comparing

their crystal packing and molecular arrangements.
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Parameter
4-Bromo-3-
chlorophenol[1][2]

3-Bromo-4-
chlorophenol[1][2]

2,4-Dibromoanisole

Chemical Formula C₆H₄BrClO C₆H₄BrClO C₇H₆Br₂O[3][4]

Formula Weight 207.45 g/mol 207.45 g/mol 265.93 g/mol [3]

Crystal System Tetragonal Monoclinic Orthorhombic

Space Group I4₁/a P2₁/c Pnma

Unit Cell Dimensions
a = 21.662(3) Å, c =

3.793(1) Å

a = 11.838(2) Å, b =

3.903(1) Å, c =

15.013(3) Å, β =

108.83(1)°

a = 14.1567 Å, b =

7.4304 Å, c = 8.4823

Å

Volume 1779.8(6) Å³ 656.7(2) Å³ 892.1 Å³

Z 8 4 4

Density (calculated) 1.548 Mg/m³ 2.095 Mg/m³ 1.979 Mg/m³

Key Intermolecular

Interactions

O-H···O Hydrogen

Bonds, Type II Br···Br

Halogen Bonds, Type

I Cl···Cl Contacts

O-H···O Hydrogen

Bonds, Br···O Halogen

Bonds, Cl···Cl

Contacts

Halogen···Halogen

Contacts, C-H···O

Hydrogen Bonds, π-π

Stacking

Experimental Protocols
The determination of a crystal structure through single-crystal X-ray diffraction involves a series

of precise steps, from sample preparation to data analysis. The general workflow is outlined

below.

Synthesis and Crystallization
High-purity crystalline material is the prerequisite for a successful single-crystal X-ray diffraction

experiment.

Synthesis: The target compound, such as a halogenated anisole derivative, is synthesized

using established organic chemistry methods. For instance, 2-Bromo-4-fluoroanisole can

be prepared via the bromination of 4-fluoroanisole.
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Purification: The crude product is purified to a high degree using techniques like column

chromatography, distillation, or recrystallization.

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow

evaporation of a saturated solution of the compound in an appropriate solvent or solvent

mixture. Other methods include slow cooling of a saturated solution or vapor diffusion.

X-ray Data Collection and Structure Refinement
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The

crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. X-rays are

directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is

rotated.

Data Processing: The collected diffraction data are processed to determine the unit cell

parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement: The initial crystal structure is determined using

computational methods. This model is then refined against the experimental data to obtain

the final, accurate crystal structure, including bond lengths, bond angles, and atomic

coordinates.

Visualization of Experimental and Logical
Workflows
The following diagrams illustrate the typical workflow for crystal structure determination and the

logical relationship between molecular structure and crystal packing.
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Experimental workflow for crystal structure determination.
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Influence of molecular features on crystal packing.

Comparative Performance and Intermolecular
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The nature and arrangement of halogen substituents on the aromatic ring, along with the

presence of the methoxy group, significantly influence the intermolecular interactions and,

consequently, the overall crystal packing.

In the case of the dihalogenated phenols, the crystal packing is dominated by a combination of

strong O-H···O hydrogen bonds and various halogen-halogen interactions. For instance, in 4-

bromo-3-chlorophenol, the molecules form chains via hydrogen bonding, and these chains are

further organized by Type II Br···Br and Type I Cl···Cl contacts[1][2]. The difference in the

crystal systems and space groups between 4-bromo-3-chlorophenol (tetragonal) and 3-bromo-

4-chlorophenol (monoclinic) highlights how the relative positions of the halogen atoms can lead

to different supramolecular assemblies[1][2].

For dihalogenated anisoles, such as 2,4-dibromoanisole, the absence of the strong hydroxyl-

group hydrogen bond donor means that weaker interactions play a more dominant role in

directing the crystal packing. These include halogen···halogen interactions, weak C-H···O

hydrogen bonds involving the methoxy group, and π-π stacking interactions between the

aromatic rings. The interplay of these weaker forces determines the final crystal structure.

In conclusion, the crystal structures of halogenated anisole derivatives are a result of a delicate

balance of various intermolecular interactions. The specific halogen atoms, their positions on

the aromatic ring, and the presence of the methoxy group all contribute to the final solid-state

architecture. A thorough understanding of these interactions is essential for the rational design

of crystalline materials with desired properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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